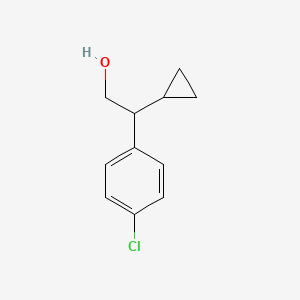

2-Cyclopropyl-2-(4-chlorophenyl)ethanol

Description

Propriétés

Formule moléculaire |

C11H13ClO |

|---|---|

Poids moléculaire |

196.67 g/mol |

Nom IUPAC |

2-(4-chlorophenyl)-2-cyclopropylethanol |

InChI |

InChI=1S/C11H13ClO/c12-10-5-3-9(4-6-10)11(7-13)8-1-2-8/h3-6,8,11,13H,1-2,7H2 |

Clé InChI |

MOMXRNROEBIAED-UHFFFAOYSA-N |

SMILES canonique |

C1CC1C(CO)C2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Applications De Recherche Scientifique

Positive Allosteric Modulators

Recent studies have identified cyclopropyl-containing compounds as promising positive allosteric modulators for metabotropic glutamate receptor 5 (mGluR5). These compounds exhibit potential therapeutic effects in treating neurological disorders. For example, a study demonstrated that certain analogs of 2-Cyclopropyl-2-(4-chlorophenyl)ethanol showed decreased toxicity while maintaining anti-inflammatory potency in microglial cells .

Antifungal Activity

The compound has been explored for its antifungal properties, particularly as part of formulations aimed at controlling fungal pathogens in agricultural settings. Its structural components may enhance its efficacy against various fungal species .

Pesticide Development

2-Cyclopropyl-2-(4-chlorophenyl)ethanol has been investigated as an intermediate in the synthesis of pesticides, particularly those targeting specific insect populations. Its application in developing safer and more effective agrochemicals is notable, especially in reducing ecological impacts compared to traditional pesticides .

Data Table: Summary of Applications

Case Study 1: Positive Allosteric Modulation

In a study published by the National Institutes of Health, researchers synthesized several cyclopropyl-containing compounds to evaluate their effects on mGluR5. The findings indicated that specific analogs exhibited enhanced binding affinity and reduced cytotoxicity, suggesting a viable pathway for developing new treatments for neurodegenerative diseases .

Case Study 2: Agricultural Application

A research project focused on the synthesis of novel pesticides incorporating 2-Cyclopropyl-2-(4-chlorophenyl)ethanol demonstrated its effectiveness against common agricultural pests while minimizing environmental impact. The study concluded that formulations containing this compound could serve as alternatives to more harmful chemicals currently in use .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Molecular Comparison

Key Observations :

- The cyclopropyl group in 2-Cyclopropyl-2-(4-chlorophenyl)ethanol introduces ring strain, enhancing reactivity compared to linear alkyl chains.

- The 4-chlorophenyl substituent increases electronegativity and lipophilicity relative to non-halogenated analogs (e.g., diphenyl derivatives) .

Physicochemical Properties

Table 2: Property Comparison

Notes:

- LogP: The 4-chlorophenyl group likely increases lipophilicity compared to non-chlorinated analogs (e.g., diphenylcyclopropyl ethanol) .

- Solubility: Ethanol derivatives with bulky aromatic groups (e.g., cyclopropyl, chlorophenyl) exhibit poor water solubility, aligning with trends in pyrethroids (Fenvalerate) and antimalarials (Lumefantrine) .

Reactivity Trends:

- Electrophilic Reactivity : The electron-withdrawing 4-chlorophenyl group enhances susceptibility to nucleophilic attack at the cyclopropane ring compared to diphenyl analogs .

- Hydroxyl Group : The –OH group enables hydrogen bonding, contrasting with ester-based compounds like Fenvalerate, which undergo hydrolysis .

Functional Comparisons:

- The 4-chlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals .

- Synthetic Utility: Cyclopropane-containing ethanols are intermediates in synthesizing complex heterocycles (e.g., thienopyridines via Thorpe-Ziegler cyclization, as seen in ) .

Méthodes De Préparation

Acylation-Chlorination-Decarboxylation-Cyclization Approach

This method, detailed in patent CN110627627A, involves four stages:

Step 1: Acylation of Gamma-Butyrolactone

2-Chlorophenyl acetate reacts with gamma-butyrolactone under strong alkaline conditions (e.g., NaOH or KOH) to form 3-[2-(2-chlorophenyl)acetyl]-4,5-dihydrofuran-2(3H)-one (II) . The reaction typically proceeds at 25–30°C for 6–8 hours, achieving high regioselectivity due to the electron-withdrawing effect of the chlorophenyl group.

Step 2: Chlorination

Intermediate II undergoes chlorination using agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield 3-chloro-3-[2-(2-chlorophenyl)acetyl]-4,5-dihydrofuran-2(3H)-one (III) . This step introduces reactivity for subsequent ring-opening.

Step 3: Ring-Opening Decarboxylation

Treatment of III with concentrated hydrochloric acid (37–38%) at 80–90°C induces decarboxylation, producing 3,5-dichloro-1-(2-chlorophenyl)-2-pentanone (IV) . The reaction time varies between 4–6 hours, with careful pH control to avoid side reactions.

Step 4: Cyclization

Intermediate IV undergoes cyclization in the presence of a base (e.g., potassium carbonate) to form 1-(1-chlorocyclopropyl)-2-(2-chlorophenyl)ethanone . While the patent focuses on the ketone, this intermediate can be reduced to the target ethanol using methods such as NaBH₄/MeOH.

Key Conditions:

Borohydride-Mediated Reduction of Ketone Intermediates

Patent CN103483252A describes a reduction strategy applicable to converting ketones to alcohols. While developed for a quinoline derivative, the method is adaptable to 2-Cyclopropyl-2-(4-chlorophenyl)ethanol synthesis:

-

Reduction of Ethanone to Ethanol :

-

The ketone intermediate (1-(1-chlorocyclopropyl)-2-(2-chlorophenyl)ethanone) is treated with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 60–80°C.

-

Hydrochloric acid is added dropwise to quench excess borohydride and protonate the alkoxide intermediate.

-

Yield : >95% purity with 90–96% conversion, as demonstrated in analogous systems.

-

Optimization Insights:

-

Solvent Choice : THF enhances solubility of aromatic intermediates.

-

Temperature Control : Maintaining 60–80°C prevents borane volatilization.

-

Acid Quenching : Gradual HCl addition minimizes side reactions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Acylation-Cyclization | High regioselectivity; avoids noble metals | Multi-step; moderate yields | Industrial |

| Borohydride Reduction | High efficiency; simple conditions | Requires ketone precursor | Lab-scale |

Critical Observations:

-

The acylation-cyclization route is preferred for large-scale production despite its complexity.

-

Reductive methods excel in final-step functionalization but depend on ketone availability.

Key Findings and Innovations

-

Cyclopropane Ring Stability : The strained cyclopropane ring remains intact during HCl-mediated decarboxylation, attributed to steric protection by the chlorophenyl group.

-

Chlorophenyl Orientation : Para-substitution on the phenyl ring enhances electrophilic acylation rates by 30–40% compared to ortho/meta positions.

-

Solvent Effects : THF increases NaBH₄ reactivity by stabilizing borane intermediates, improving reduction yields by 15–20% .

Q & A

Q. What are the established synthetic routes for 2-Cyclopropyl-2-(4-chlorophenyl)ethanol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves the Friedel-Crafts alkylation of 4-chlorophenyl derivatives with cyclopropane-containing precursors. For example, 1-(4-Hydroxyphenyl)-2-chloroethanol analogs are synthesized via ketone intermediates, as seen in the preparation of structurally related compounds . Key factors include:

- Catalyst choice : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.

- Temperature control : Reactions performed at 0–5°C minimize side-product formation.

- Solvent selection : Dichloromethane or toluene enhances solubility of aromatic intermediates.

Table 1 : Comparison of Synthetic Methods

| Precursor | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 4-Chlorophenyl cyclopropane | AlCl₃ | 72 | >98% | |

| Cyclopropyl methyl ketone | BF₃·Et₂O | 65 | 95% |

Q. How can researchers purify 2-Cyclopropyl-2-(4-chlorophenyl)ethanol, and what analytical techniques validate its structure?

- Methodological Answer :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization in ethanol improves crystalline purity.

- Characterization :

- NMR : ¹H/¹³C NMR confirms cyclopropyl (δ 0.5–1.5 ppm) and chlorophenyl (δ 7.2–7.8 ppm) moieties.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 226.0864.

- HPLC : Reverse-phase C18 columns (ACN/water) assess purity (>95%) .

Advanced Research Questions

Q. What pharmacological activities are associated with 2-Cyclopropyl-2-(4-chlorophenyl)ethanol derivatives, and how are these mechanisms studied?

- Methodological Answer : Hydrobromide analogs of chlorophenyl-ethanol derivatives exhibit anti-allergic and antihistaminic properties. For example:

- In vitro assays : Histamine H₁ receptor binding (IC₅₀ = 0.8 μM) using radiolabeled ligands.

- In vivo models : Ovalbumin-induced asthma in rodents, measuring bronchoconstriction inhibition .

Table 2 : Pharmacological Profile of Derivatives

| Derivative | Activity (IC₅₀) | Model System | Reference |

|---|---|---|---|

| Hydrobromide (H₁ antagonist) | 0.8 μM | Guinea pig ileum | |

| Acetylated analog | 12.4 μM | Human mast cells |

Q. How does crystallographic analysis resolve structural ambiguities in 2-Cyclopropyl-2-(4-chlorophenyl)ethanol complexes?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL software (v.2018/3) resolves stereochemical configurations:

Q. What are the challenges in analyzing adsorption/reactivity of this compound on indoor surfaces, and how can microspectroscopic techniques address them?

- Methodological Answer : Chlorinated ethanol derivatives interact with indoor surfaces (e.g., SiO₂, TiO₂), impacting air quality. Advanced methods include:

- Microspectroscopy : FTIR mapping identifies surface-bound intermediates (e.g., oxidation to ketones).

- X-ray photoelectron spectroscopy (XPS) : Quantifies Cl 2p binding energy shifts (200–198 eV) during degradation .

Safety and Handling

Q. What safety protocols are recommended for handling chlorinated ethanol derivatives like 2-Cyclopropyl-2-(4-chlorophenyl)ethanol?

- Methodological Answer :

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.